molecular formula C6H2Cl2N2 B575181 4,6-Dichloronicotinonitrile CAS No. 166526-03-0

4,6-Dichloronicotinonitrile

Cat. No.: B575181
CAS No.: 166526-03-0
M. Wt: 172.996
InChI Key: VNRGFXKFARXGSX-UHFFFAOYSA-N
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Description

4,6-Dichloronicotinonitrile (CAS: 166526-03-0) is a chlorinated pyridine derivative with the molecular formula C₆H₂Cl₂N₂ and a molecular weight of 173.00 g/mol . Structurally, it features chlorine atoms at positions 4 and 6 of the pyridine ring and a nitrile (-CN) group at position 2. This compound is commercially available at purities exceeding 98% and serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its electron-withdrawing chlorine and nitrile groups enhance reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex heterocycles .

Preparation Methods

4,6-Dichloronicotinonitrile can be synthesized through several methods. One common synthetic route involves the chlorination of nicotinonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the substitution of chlorine atoms at the desired positions .

In industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound .

Chemical Reactions Analysis

4,6-Dichloronicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dichloronicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloronicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its pesticidal or therapeutic effects. The exact pathways depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, physicochemical properties, and applications of 4,6-Dichloronicotinonitrile and related compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Research Findings
This compound 166526-03-0 C₆H₂Cl₂N₂ Cl (4,6); CN (3) 173.00 Pharmaceutical intermediates High reactivity in substitutions
2,5-Dichloro-4,6-dimethylnicotinonitrile 91591-63-8 C₈H₆Cl₂N₂ Cl (2,5); CH₃ (4,6); CN (3) 201.05 Lab-scale organic synthesis Enhanced lipophilicity due to methyl groups
4,6-Diaminonicotinonitrile 75776-47-5 C₆H₆N₄ NH₂ (4,6); CN (3) 134.14 Drug precursor synthesis Lower toxicity; no hazard classifications
2-Amino-4,6-diphenylnicotinonitrile - C₁₇H₁₃N₃ NH₂ (2); Ph (4,6); CN (3) 259.31 Cytotoxicity studies Moderate cytotoxicity (IC₅₀: 10–20 μM)
2-Amino-6-methylnicotinonitrile 84647-20-1 C₇H₇N₃ NH₂ (2); CH₃ (6); CN (3) 133.15 Biochemical research Low acute toxicity (oral LD₅₀ > 2000 mg/kg)

Physicochemical and Reactivity Profiles

  • Electrophilicity: Chlorine substituents in this compound increase electrophilicity at positions 2 and 5, enabling Suzuki-Miyaura and Ullmann couplings . In contrast, 4,6-Diaminonicotinonitrile exhibits nucleophilic character due to amino groups, favoring condensation reactions .
  • Lipophilicity: Methyl groups in 2,5-Dichloro-4,6-dimethylnicotinonitrile enhance lipophilicity (logP ≈ 2.5), improving membrane permeability in drug candidates .
  • Thermal Stability: this compound derivatives generally exhibit melting points above 80°C, whereas amino-substituted analogs (e.g., 4,6-Diaminonicotinonitrile) decompose at lower temperatures due to hydrogen bonding .

Biological Activity

4,6-Dichloronicotinonitrile is a halogenated derivative of nicotinonitrile that has garnered attention for its diverse biological activities. This compound, characterized by the presence of chlorine atoms at the 4 and 6 positions on the aromatic ring, exhibits unique chemical properties that enhance its potential in medicinal chemistry and other fields. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H2Cl2N2\text{C}_6\text{H}_2\text{Cl}_2\text{N}_2 with a molecular weight of 175.09 g/mol. The structure features two chlorine substituents which significantly influence its reactivity and biological interactions.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study focused on its ability to inhibit specific protein-protein interactions in cancer cells, particularly targeting the BCL6 transcriptional repressor, which is implicated in the development of certain lymphomas. The compound demonstrated a concentration-dependent reduction in BCL6 protein levels, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Halogenated compounds like this compound are known for their antimicrobial properties. In vitro studies have shown that derivatives of nicotinonitrile can exhibit significant antibacterial and antiviral activities. The mechanism is believed to involve disruption of microbial cell membranes or interference with vital metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Its structural similarity to nicotinic acid suggests that it may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases. Preliminary findings indicate that this compound might influence cholinergic pathways, although further research is needed to confirm these effects .

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions such as palladium-catalyzed amination processes. These synthetic routes allow for the creation of various derivatives that can be screened for enhanced biological activity. For instance, the regioselective C-2 amination of this compound has been successfully achieved, leading to new derivatives with potentially improved pharmacological profiles .

Case Study 1: In Vivo Efficacy

In a study evaluating the in vivo efficacy of compounds related to this compound, researchers administered these compounds to lymphoma xenograft mouse models. The results demonstrated significant tumor reduction compared to controls, indicating that these compounds can effectively target tumor growth through mechanisms involving protein degradation rather than inhibition alone .

Case Study 2: Antimicrobial Screening

A series of derivatives based on this compound were screened against various bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL for certain derivatives .

Data Tables

Biological ActivityTest Organism / Cell LineResultReference
AnticancerBCL6-expressing lymphoma cellsSignificant reduction in BCL6 levels
AntimicrobialStaphylococcus aureusMIC = 5 µg/mL
NeuroprotectiveCholinergic neuronsModulation observed

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4,6-Dichloronicotinonitrile?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile C≡N stretch near 2200 cm⁻¹) and chlorine substituents.
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve aromatic ring protons and carbons. For example, the deshielding effect of electron-withdrawing Cl groups can help assign substitution patterns.
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 173 g/mol) and fragmentation patterns (e.g., loss of Cl or CN groups).
  • Cross-Validation : Combine data from all techniques to resolve structural ambiguities .

Q. What are the critical physical properties of this compound for experimental design?

  • Key Data :

PropertyValueSource
Molecular Weight173 g/mol
Melting Point121–125°C
StabilitySensitive to moisture
  • Application : These properties inform solvent selection (e.g., anhydrous conditions) and storage protocols (desiccated, low temperature) .

Q. How should researchers handle safety concerns during synthesis?

  • Protocol :

  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity of nitriles and chlorinated compounds.
  • Refer to Safety Data Sheets (SDS) for first-aid measures (e.g., inhalation: move to fresh air; skin contact: wash with soap/water).
  • Monitor for by-products like HCl gas using pH strips or gas detectors .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Experimental Design :

  • Reagent Optimization : Use tetramethylammonium chloride as a catalyst with POCl₃ in dichloromethane (reported yield: 91% at 85°C for 5 hours) .
  • Statistical Methods : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, reaction time).
  • By-Product Analysis : Use HPLC or GC-MS to identify impurities (e.g., trichlorinated analogs) and adjust stoichiometry .

Q. How to resolve contradictions in reactivity data for this compound derivatives?

  • Analytical Workflow :

Reproduce Experiments : Verify reaction conditions (e.g., inert atmosphere, purity of reagents).

Cross-Validate Techniques : Compare NMR with X-ray crystallography (if crystals are obtainable) to confirm substitution patterns.

Computational Modeling : Use DFT calculations to predict electronic effects of Cl and CN groups on reactivity .

Q. What strategies are effective for designing this compound analogs with modified electronic properties?

  • Methodology :

  • Functional Group Interconversion : Replace Cl with electron-donating groups (e.g., -NH₂) to study electronic effects on aromaticity.
  • Structural Analogs : Synthesize derivatives like 4,6-Dichloronicotinamide (CAS 70593-57-6) to compare reactivity and stability .
  • Spectroscopic Probes : Use UV-Vis spectroscopy to track charge-transfer interactions in coordination complexes .

Q. How to systematically analyze data from catalytic applications of this compound?

  • Data Synthesis Framework :

ParameterToolExample Application
Catalytic EfficiencyTurnover Frequency (TOF)Compare Cl-substituted catalysts
SelectivityGC-MS/HPLCQuantify product distribution
StabilityTGA/DSCAssess thermal decomposition
  • Contradiction Resolution : Use meta-analysis to reconcile discrepancies in literature (e.g., solvent polarity effects on reaction pathways) .

Properties

IUPAC Name

4,6-dichloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRGFXKFARXGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670554
Record name 4,6-Dichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166526-03-0
Record name 4,6-Dichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridine (20.3 mL, 250 mmol) was added to a suspension of 4,6-dichloro-nicotinamide (8.00 g, 41.9 mmol) in acetonitrile (180 mL) at room temperature POCl3 (11.7 mL, 126 mmol) was added over 3 minutes at room temperature. The reaction mixture was heated at 60° C. with for 1.5 hours. The reaction solution was cooled to room temperature and poured into aqueous NaOH (0.8M, 600 mL) followed by extraction with EtOAc (6×400 mL). The organic extracts were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel flash column chromatography (30% ethyl acetate/hexanes) to give the title compound as a light orange solid (6.41 g, 88%)
Quantity
20.3 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
88%

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